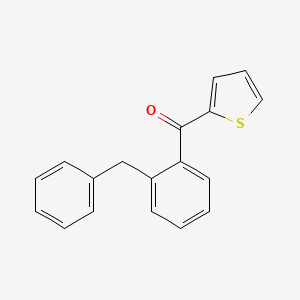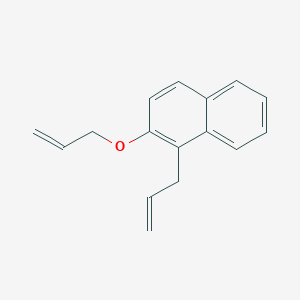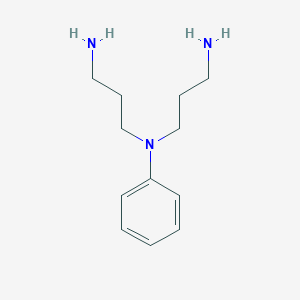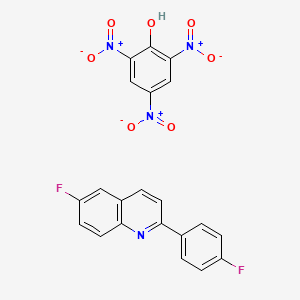
6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(4-fluorophenyl)quinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline ring. This can be achieved through the reaction of 4-fluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
For the preparation of 2,4,6-trinitrophenol, nitration of phenol is the standard method. This involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of 6-Fluoro-2-(4-fluorophenyl)quinoline involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like distillation and recrystallization to purify the final product. For 2,4,6-trinitrophenol, industrial production involves continuous nitration processes with stringent safety measures due to its explosive nature .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-(4-fluorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties due to the quinoline moiety.
Industry: Utilized in the production of dyes and as a stabilizer in certain chemical processes.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-(4-fluorophenyl)quinoline involves its interaction with biological targets such as enzymes and DNA. The fluorine atoms enhance its ability to penetrate cell membranes and bind to specific molecular targets. This can inhibit bacterial DNA-gyrase, leading to antibacterial effects . The trinitrophenol component may contribute to its reactivity and potential use in explosives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that include compounds like ciprofloxacin and norfloxacin.
Nitrophenols: Compounds like 2,4-dinitrophenol are similar to trinitrophenol but have different numbers of nitro groups.
Uniqueness
6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol is unique due to the combination of a fluorinated quinoline and trinitrophenol.
Eigenschaften
CAS-Nummer |
670-90-6 |
|---|---|
Molekularformel |
C21H12F2N4O7 |
Molekulargewicht |
470.3 g/mol |
IUPAC-Name |
6-fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H9F2N.C6H3N3O7/c16-12-4-1-10(2-5-12)14-7-3-11-9-13(17)6-8-15(11)18-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H;1-2,10H |
InChI-Schlüssel |
RDKYPUCAWNPXJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)F)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


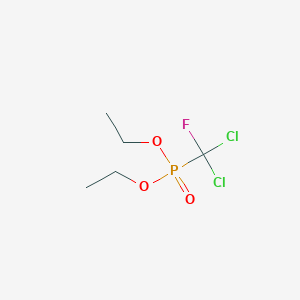
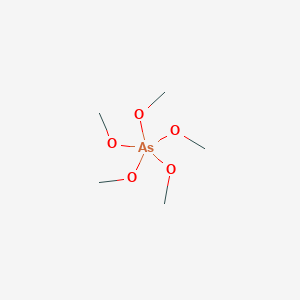
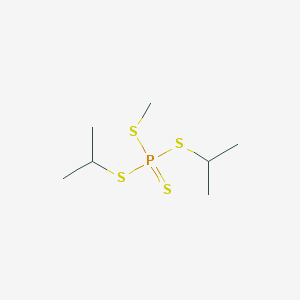
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

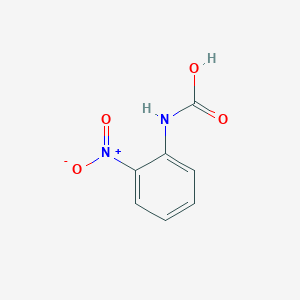
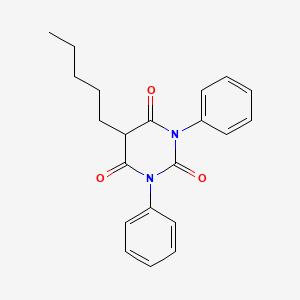
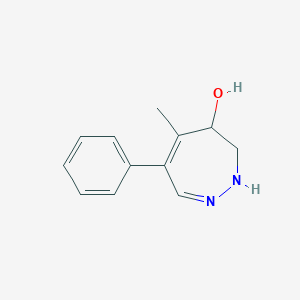

![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
